N-Desethylvardenafil
Description
Significance of Metabolites in Drug Discovery and Development
The study of drug metabolism, the process by which the body breaks down and eliminates drugs, is a cornerstone of drug discovery and development. Metabolites, the products of this process, can have significant implications for a drug's efficacy and safety. fda.govresearchgate.net The investigation of metabolites is critical for several reasons:
Influence on Pharmacokinetics: Metabolites can have their own distinct absorption, distribution, metabolism, and excretion (ADME) profiles, which can influence the duration and intensity of a drug's action. nih.gov
Potential for Drug-Drug Interactions: Metabolites can interact with other drugs, leading to altered efficacy or increased risk of adverse effects. researchgate.net
Inter-individual Variability: Differences in how individuals metabolize drugs can lead to variations in metabolite levels, contributing to differing responses to treatment. frontiersin.org
The comprehensive study of drug metabolites, therefore, allows for a more complete understanding of a drug's behavior in the body, aiding in the development of safer and more effective therapeutic agents. fda.gov
Overview of Vardenafil (B611638) and its Pharmacological Class
Vardenafil is a medication belonging to the pharmacological class of phosphodiesterase type 5 (PDE5) inhibitors. koreamed.orgresearchgate.net PDE5 is an enzyme that plays a crucial role in the regulation of blood flow in specific tissues. By inhibiting this enzyme, Vardenafil leads to the relaxation of smooth muscle and increased blood flow. researchgate.net Vardenafil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4, with a smaller contribution from CYP3A5 and CYP2C isoforms. drugbank.comhpra.ie
Identification of N-Desethyl Vardenafil as a Primary Metabolite of Vardenafil
N-Desethyl Vardenafil, also known by the code M1, has been identified as the primary and major circulating metabolite of Vardenafil in humans. drugbank.comhpra.ienih.gov Its formation occurs through a process called N-deethylation, which takes place at the piperazine (B1678402) moiety of the Vardenafil molecule. drugbank.com This metabolic conversion is primarily catalyzed by the CYP3A4 and CYP3A5 enzymes in the liver. ersnet.org
The plasma concentration of N-Desethyl Vardenafil is approximately 26% of that of the parent compound, Vardenafil. researchgate.nethpra.ie Both Vardenafil and N-Desethyl Vardenafil have a similar terminal half-life of about 4 to 5 hours. drugbank.comhpra.ie
Academic Research Rationale for Investigating N-Desethyl Vardenafil
Therefore, a thorough understanding of N-Desethyl Vardenafil's properties is essential for:
Accurately modeling the dose-response relationship of Vardenafil.
Assessing the potential for variability in clinical response due to differences in its formation and elimination.
Understanding the complete safety and interaction profile of Vardenafil.
Detailed Research Findings
A study conducted in healthy Korean volunteers provides detailed pharmacokinetic parameters for both Vardenafil and its primary metabolite, N-Desethyl Vardenafil, following single oral doses of 5 mg, 10 mg, and 20 mg. koreamed.org The data from this study are summarized in the interactive table below.
Pharmacokinetic Parameters of Vardenafil and N-Desethyl Vardenafil
| Parameter | Vardenafil (5 mg) | N-Desethyl Vardenafil (5 mg) | Vardenafil (10 mg) | N-Desethyl Vardenafil (10 mg) | Vardenafil (20 mg) | N-Desethyl Vardenafil (20 mg) |
|---|---|---|---|---|---|---|
| Cmax (µg/L) | 10.21 ± 3.68 | 7.70 ± 2.32 | 19.79 ± 12.13 | 15.70 ± 7.44 | 53.16 ± 37.01 | 34.15 ± 11.58 |
| Tmax (h) | 0.75 (0.5-1.5) | 1.0 (0.75-2.0) | 0.75 (0.5-1.5) | 1.0 (0.75-4.0) | 0.75 (0.5-2.0) | 1.0 (0.75-2.0) |
| AUClast (µg·h/L) | 18.08 ± 7.44 | 29.56 ± 12.59 | 38.61 ± 21.04 | 60.15 ± 30.86 | 110.05 ± 69.65 | 144.15 ± 68.31 |
| t1/2 (h) | 3.90 ± 1.63 | 4.19 ± 1.14 | 4.38 ± 0.84 | 4.54 ± 0.82 | 5.31 ± 1.45 | 5.42 ± 1.25 |
*Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). koreamed.org *Cmax: Maximum observed plasma concentration. *Tmax: Time to reach Cmax. *AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration. *t1/2: Terminal half-life.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUKNGDVADFTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475917 | |
| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448184-46-1 | |
| Record name | N-Desethylvardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYLVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEP2V4E7Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Biotransformation Pathways of N Desethyl Vardenafil
Enzymatic Pathways in N-Desethyl Vardenafil (B611638) Formation
The formation of N-Desethyl Vardenafil from its parent compound is an oxidative metabolic process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.commedsafe.govt.nz These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including many pharmaceutical agents. mdpi.com The biotransformation of vardenafil into its N-desethylated metabolite is primarily governed by specific isoforms within the CYP3A subfamily, with minor contributions from other CYP families.
Research consistently identifies Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of vardenafil. fda.govnih.govchemicalroute.comnih.gov Located predominantly in the liver and small intestine, CYP3A4 is a key enzyme in the metabolism of more than 50% of clinically used drugs. medsafe.govt.nz Its primary role in vardenafil biotransformation involves catalyzing the N-dealkylation reaction that produces N-Desethyl Vardenafil. nih.gov The significant contribution of CYP3A4 means that substances that inhibit or induce this enzyme can markedly alter the plasma concentrations of vardenafil. nih.govnih.gov
Table 1: Role of Major CYP450 Isoforms in N-Desethyl Vardenafil Formation
| Isoform | Role in Vardenafil Metabolism | Key Research Findings |
|---|---|---|
| CYP3A4 | Predominant | Identified as the main hepatic enzyme metabolizing vardenafil to N-Desethyl Vardenafil. fda.govnih.govnih.gov Responsible for the majority of its Phase I metabolism. researchgate.net |
| CYP3A5 | Significant Contributor | Exhibits high catalytic efficiency for vardenafil N-deethylation, in some cases higher than CYP3A4. semanticscholar.orgnih.govdrugbank.com Genetic polymorphisms in CYP3A5 significantly impact vardenafil pharmacokinetics. nih.gov |
| CYP2C Isoforms | Minor Contributor | Contribute to a lesser extent to the overall metabolism of vardenafil. fda.govchemicalroute.com The CYP2C family, including CYP2C9, is noted as a secondary metabolic pathway. nih.gov |
While CYP3A4 is the predominant metabolizing enzyme, Cytochrome P450 3A5 (CYP3A5) also plays a significant role in the formation of N-Desethyl Vardenafil. fda.govsemanticscholar.orgdrugbank.com In vitro studies using recombinant CYP enzymes have demonstrated that CYP3A5 can efficiently catalyze the N-deethylation of vardenafil. nih.govdrugbank.com One study found that the catalytic efficiency of the recombinant CYP3A5 isoform for this specific metabolic reaction was approximately 3.2-fold higher than that of recombinant CYP3A4. semanticscholar.orgnih.govdrugbank.com
The genetic polymorphism of the CYP3A5 gene is a crucial factor influencing vardenafil disposition. nih.gov Individuals carrying the CYP3A51 allele express functional CYP3A5 protein, whereas those homozygous for the CYP3A53 allele generally lack functional protein. Consequently, individuals with the CYP3A53/*3 genotype have been shown to have significantly higher plasma concentrations of vardenafil compared to those with at least one functional CYP3A51 allele, highlighting the enzyme's important contribution to its clearance. nih.gov
Table 2: Comparison of Catalytic Efficiency of CYP3A4 and CYP3A5 in Vardenafil N-deethylation
| Enzyme | Relative Catalytic Efficiency (Clint) | Significance |
|---|---|---|
| Recombinant CYP3A4 | Baseline | Primary metabolizing enzyme. |
| Recombinant CYP3A5 | ~3.2-fold higher than rCYP3A4 | Demonstrates very high efficiency in metabolizing vardenafil, indicating a significant role in individuals expressing the enzyme. semanticscholar.orgnih.govdrugbank.com |
The biochemical reaction that converts vardenafil to N-Desethyl Vardenafil is a specific N-dealkylation process known as N-desethylation. drugbank.com This reaction occurs at the piperazine (B1678402) moiety of the vardenafil molecule. fda.govdrugbank.com The piperazine ring is a common structural feature in many pharmaceutical agents. mdpi.com During this enzymatic process, catalyzed by the aforementioned CYP450 enzymes, an ethyl group (-CH₂CH₃) is removed from one of the nitrogen atoms of the piperazine ring. This results in the formation of the major circulating metabolite, M1, which is chemically identified as N-Desethyl Vardenafil. fda.govdrugbank.com This metabolite is itself subject to further metabolism. fda.gov
Role of Cytochrome P450 Isoforms
Qualitative Similarities in Metabolic Profiles Across Species
In drug development, cross-species comparisons of metabolic profiles are essential to ensure that animal models used for nonclinical studies are relevant to human metabolism. labcorp.comnih.gov The Food and Drug Administration (FDA) recommends conducting in vitro interspecies metabolic comparisons early in the drug development process. labcorp.com While detailed public data on the direct comparative metabolism of vardenafil across multiple species is limited, the use of animal models such as rats and rabbits in pharmacokinetic and metabolic studies suggests an expected degree of similarity in the primary biotransformation pathways. nih.govresearchgate.net
Studies on related phosphodiesterase type 5 (PDE5) inhibitors have shown that metabolic pathways, such as N-dealkylation mediated by CYP3A enzymes, are conserved between rats and humans, indicating that animal models can be appropriate for studying this class of compounds. researchgate.net For a drug like vardenafil, it is anticipated that the principal metabolic pathway—N-desethylation via CYP3A enzymes—would be qualitatively similar in humans and the common animal species used in toxicological testing. mdpi.com However, quantitative differences in enzyme kinetics and the formation of minor metabolites can exist between species. nih.gov
Comparative Analysis in Human, Rat, Dog, and Mouse Models
The metabolism of Vardenafil, leading to the formation of N-Desethyl Vardenafil, exhibits both similarities and notable differences across various species. While the fundamental metabolic pathways are qualitatively similar in humans, rats, dogs, and mice, quantitative variations in metabolite levels are observed.
In humans, N-Desethyl Vardenafil is the major circulating metabolite. Pharmacokinetic studies have provided insights into its behavior in human plasma.
Table 1: Pharmacokinetic Parameters of N-Desethyl Vardenafil in Humans
| Parameter | Value |
| Cmax (maximum concentration) | Varies with Vardenafil dose |
| Tmax (time to reach Cmax) | Approximately 1 hour |
| AUC (area under the curve) | Dose-dependent |
Note: Specific values for Cmax and AUC are dependent on the administered dose of the parent compound, Vardenafil.
While comprehensive, directly comparable quantitative data for N-Desethyl Vardenafil across all four species (human, rat, dog, and mouse) is limited in publicly available literature, in vitro studies using liver microsomes provide valuable comparative insights. These studies indicate that the rate of N-deethylation can vary among species, which may be attributed to differences in the expression and activity of CYP3A enzymes.
Secondary Metabolic Transformations
Following its formation, N-Desethyl Vardenafil undergoes further metabolic changes, primarily through glucuronidation and degradation of its piperazine ring.
Formation of N-Glucuronide of N-Desethyl Vardenafil in Human Plasma
A significant secondary metabolic pathway for N-Desethyl Vardenafil in humans is N-glucuronidation. This Phase II metabolic reaction involves the conjugation of glucuronic acid to the nitrogen atom of the piperazine ring, forming N-Desethyl Vardenafil N-glucuronide. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 and UGT1A3 identified as key contributors in the human liver.
The formation of this N-glucuronide is a notable point of divergence in the metabolic profile between humans and other preclinical species. In human plasma, the N-glucuronide of N-Desethyl Vardenafil is a major circulating metabolite, often found at concentrations comparable to N-Desethyl Vardenafil itself. In contrast, this glucuronide conjugate is typically found in much lower concentrations, or is absent, in the plasma of rats, dogs, and mice. This species-specific difference in glucuronidation has important implications for the extrapolation of preclinical toxicology data to humans.
Table 2: Comparative Glucuronidation of N-Desethyl Vardenafil
| Species | N-Glucuronide Formation | Predominant UGT Enzymes |
| Human | Major pathway | UGT1A4, UGT1A3 |
| Rat | Minor to negligible | Not well characterized |
| Dog | Minor to negligible | Not well characterized |
| Mouse | Minor to negligible | Not well characterized |
Other Degradation Products of the Piperazine Ring
Beyond N-deethylation and N-glucuronidation, the piperazine ring of N-Desethyl Vardenafil can undergo further degradation. These metabolic transformations can involve oxidative processes leading to the opening of the piperazine ring. While specific degradation products of the N-Desethyl Vardenafil piperazine ring are not extensively detailed in the literature, general metabolic pathways for piperazine-containing compounds suggest potential transformations.
These can include:
Oxidative N-dealkylation: Further removal of substituents from the piperazine nitrogen.
Ring hydroxylation: The addition of a hydroxyl group to the carbon atoms of the piperazine ring.
Piperazine ring opening: This can lead to the formation of various linear amine metabolites. The specific products would depend on the site of cleavage and subsequent enzymatic reactions.
Pharmacological Profile and Mechanism of Action of N Desethyl Vardenafil
Selective Phosphodiesterase Type 5 (PDE5) Inhibition
The primary mechanism of action for N-Desethyl Vardenafil (B611638) is the potent and selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. drugs.com This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis. drugbank.comnih.gov
N-Desethyl Vardenafil demonstrates significant inhibitory activity against the PDE5 enzyme. Research indicates that its in vitro inhibitory potency for PDE5 is approximately 28% of that of its parent compound, Vardenafil. drugbank.comhres.ca Given that Vardenafil has a reported half-maximal inhibitory concentration (IC50) for PDE5 of approximately 0.7 nM, the calculated IC50 for N-Desethyl Vardenafil is in the low nanomolar range, underscoring its effectiveness as a PDE5 inhibitor. nih.govdrugbank.com
N-Desethyl Vardenafil is a potent inhibitor of PDE5, although it is less potent than its parent compound. The in vitro data clearly establishes that Vardenafil is a more powerful inhibitor of the enzyme. drugbank.comhres.ca
Table 1: Comparison of In Vitro PDE5 Inhibitory Potency
| Compound | Relative Potency (vs. Vardenafil) | IC50 for PDE5 (Approximate) |
|---|---|---|
| Vardenafil | 100% | 0.7 nM nih.govdrugbank.com |
Phosphodiesterase Selectivity Profile
The selectivity of a PDE5 inhibitor for the target enzyme over other phosphodiesterase isoforms is a critical aspect of its pharmacological profile, influencing its efficacy and side effect profile.
The phosphodiesterase selectivity profile of N-Desethyl Vardenafil is reported to be similar to that of Vardenafil. drugbank.comhres.ca Vardenafil itself is known for its high selectivity for PDE5 compared to other PDE isoforms such as PDE2, PDE3, and PDE4, for which its IC50 values are greater than 1000 nM. nih.govdrugbank.com This high degree of selectivity is largely retained in its N-desethylated metabolite.
While highly selective for PDE5, Vardenafil and its metabolite N-Desethyl Vardenafil also exhibit inhibitory activity against other PDE isoforms, notably PDE1 and PDE6. Vardenafil is significantly more selective for PDE5 than for PDE1, but shows a lesser degree of selectivity over PDE6, an enzyme found in the retina. nih.govwikipedia.org This cross-reactivity with PDE6 is a known characteristic of several PDE5 inhibitors. wikipedia.orgnih.govarvojournals.org Given that N-Desethyl Vardenafil shares a similar selectivity profile with its parent compound, it is expected to exhibit a comparable pattern of inhibition against these other isoforms. drugbank.comhres.ca
Table 2: Vardenafil's In Vitro Inhibitory Potency (IC50) Against PDE Isoforms
| Compound | PDE1 | PDE5 | PDE6 |
|---|
Cellular and Molecular Mechanisms
The therapeutic effects of N-Desethyl Vardenafil are a direct consequence of its inhibition of the PDE5 enzyme at a molecular level. nih.gov In the presence of nitric oxide (NO), which is released from nerve endings and endothelial cells during sexual stimulation, the enzyme guanylate cyclase is activated. nih.gov This activation leads to an increased synthesis of cGMP in the smooth muscle cells of the corpus cavernosum. drugbank.comnih.gov
cGMP acts as a second messenger, leading to the relaxation of these smooth muscle cells, which in turn results in vasodilation and increased blood flow to the penis. nih.govhealthline.comhiro-clinic.or.jp The PDE5 enzyme terminates this process by hydrolyzing cGMP to GMP. drugs.com By inhibiting PDE5, N-Desethyl Vardenafil prevents the degradation of cGMP. drugbank.com This action enhances and prolongs the effect of NO, leading to a greater accumulation of cGMP, more pronounced smooth muscle relaxation, and consequently, an improved erectile response in the presence of sexual stimulation. drugs.comhiro-clinic.or.jp
Enhancement of Cyclic Guanosine Monophosphate (cGMP) Levels
The core mechanism of N-Desethyl Vardenafil involves the potentiation of the cGMP pathway through the inhibition of phosphodiesterase type 5 (PDE5). drugbank.compatsnap.com PDE5 is an enzyme predominantly found in the smooth muscle of the corpus cavernosum and is responsible for the degradation of cGMP. drugbank.compatsnap.commhmedical.com
The physiological process of erection is initiated by the release of nitric oxide (NO) from nerve terminals and endothelial cells during sexual stimulation. drugbank.compatsnap.com Nitric oxide activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP from guanosine triphosphate (GTP). patsnap.comtargetmol.com cGMP acts as a second messenger, leading to a cascade of events that results in smooth muscle relaxation. mhmedical.com
N-Desethyl Vardenafil, like its parent compound, exhibits a phosphodiesterase selectivity profile that favors PDE5. drugbank.comfda.gov By inhibiting PDE5, it prevents the hydrolysis of cGMP to its inactive form, GMP. drugs.com This inhibition leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the signaling cascade initiated by nitric oxide. drugbank.commhmedical.com
Research indicates that N-Desethyl Vardenafil has an in vitro inhibitory potency for PDE5 that is 28% of that of Vardenafil. drugbank.comfda.gov Despite its lower potency, because it circulates in the plasma at a concentration of approximately 26% of the parent compound, it accounts for about 7% of the total pharmacological activity. fda.govnih.gov
| Parameter | N-Desethyl Vardenafil (Metabolite M1) | Vardenafil (Parent Compound) | Reference |
|---|---|---|---|
| Relative Plasma Concentration | ~26% of Vardenafil | 100% | drugbank.comfda.gov |
| In Vitro PDE5 Inhibitory Potency | 28% of Vardenafil | 100% | drugbank.comfda.gov |
| Contribution to Total Pharmacologic Activity | ~7% | ~93% | fda.govnih.gov |
| PDE Selectivity Profile | Similar to Vardenafil | High selectivity for PDE5 | drugbank.comfda.gov |
Implications for Smooth Muscle Relaxation and Vasodilation
The elevation of intracellular cGMP levels by N-Desethyl Vardenafil has direct and significant implications for smooth muscle physiology, primarily causing relaxation and vasodilation. drugbank.commhmedical.com The accumulated cGMP activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations.
The reduction in cytosolic calcium promotes the relaxation of smooth muscle cells within the walls of blood vessels. vghtpe.gov.tw In the context of erectile tissue, this relaxation of the corpus cavernosal smooth muscle and the associated arterioles allows for an increased inflow of blood, a hemodynamic process essential for erection. targetmol.comnih.gov
| Step | Biochemical Event | Physiological Outcome | Reference |
|---|---|---|---|
| 1 | Inhibition of PDE5 enzyme | Prevents degradation of cGMP | drugbank.compatsnap.com |
| 2 | Accumulation of intracellular cGMP | Activation of cGMP-dependent protein kinases | mhmedical.commdpi.com |
| 3 | Phosphorylation of downstream targets | Decrease in intracellular calcium levels | vghtpe.gov.tw |
| 4 | Reduced intracellular calcium | Relaxation of smooth muscle cells | drugbank.comtargetmol.com |
| 5 | Smooth muscle relaxation | Vasodilation and increased blood inflow | drugbank.comnih.gov |
Pharmacokinetic Characteristics of N Desethyl Vardenafil
Systemic Exposure and Plasma Concentration Levels
Plasma Concentration Relative to the Parent Compound (Vardenafil)
Below is a table detailing the comparative maximum plasma concentrations (Cmax) of Vardenafil (B611638) and N-Desethyl Vardenafil after single oral doses in healthy volunteers.
| Dose of Vardenafil | Vardenafil Cmax (ng/mL) | N-Desethyl Vardenafil Cmax (ng/mL) |
| 5 mg | 8.8 ± 3.8 | 1.8 ± 0.6 |
| 10 mg | 18.7 ± 9.4 | 4.3 ± 1.5 |
| 20 mg | 31.8 ± 12.0 | 7.9 ± 2.6 |
Data sourced from a study on the tolerability and pharmacokinetics of Vardenafil in healthy Korean volunteers. researchgate.net
Elimination Kinetics
The rate at which N-Desethyl Vardenafil is cleared from the body is a key determinant of its duration of action.
Elimination Half-Life Determination
The elimination half-life of a compound is the time it takes for its plasma concentration to be reduced by half. For N-Desethyl Vardenafil, the terminal elimination half-life is approximately 4 to 5 hours, which is similar to that of its parent compound, Vardenafil. drugbank.comresearchgate.netfda.gov This parallel elimination profile suggests that the duration of action of the metabolite is closely linked to that of the parent drug. In some formulations, such as orally disintegrating tablets, the half-life of N-Desethyl Vardenafil has been measured to be between 2.5 to 3.2 hours. researchgate.net
The following table presents the mean elimination half-life (t½) for both Vardenafil and N-Desethyl Vardenafil.
| Compound | Elimination Half-Life (hours) |
| Vardenafil | 4.1 - 4.8 |
| N-Desethyl Vardenafil | 4.2 - 4.9 |
Data represents typical ranges observed in pharmacokinetic studies. researchgate.net
Excretion Pathways of Metabolites
The elimination of Vardenafil and its metabolites, including N-Desethyl Vardenafil, occurs through two primary routes: fecal and renal excretion.
Predominant Excretion via Feces
The primary route of excretion for the metabolites of Vardenafil is through the feces. drugbank.comresearchgate.net After oral administration, approximately 91-95% of the administered dose is excreted as metabolites in the feces. drugbank.com This indicates that biliary excretion is the main pathway for the elimination of Vardenafil and its byproducts from the body.
Contribution of Renal Excretion
A smaller portion of the metabolites is excreted through the kidneys. drugbank.comresearchgate.net Renal excretion accounts for approximately 2-6% of the administered oral dose of Vardenafil, which is eliminated in the urine as various metabolites. drugbank.com
The table below summarizes the excretion pathways for the metabolites of Vardenafil.
| Excretion Pathway | Percentage of Administered Dose |
| Fecal Excretion | 91 - 95% |
| Renal Excretion | 2 - 6% |
Influence of Drug-Drug Interactions on N-Desethyl Vardenafil Pharmacokinetics
The pharmacokinetic profile of N-Desethyl Vardenafil, the primary active metabolite of vardenafil, is significantly influenced by medications that interact with the cytochrome P450 (CYP) enzyme system. Vardenafil is predominantly metabolized by the hepatic enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. N-Desethyl Vardenafil is formed through the desethylation of vardenafil at its piperazine (B1678402) moiety. Consequently, any substance that inhibits or induces CYP3A4 can alter the plasma concentrations of both vardenafil and N-Desethyl Vardenafil.
Interactions with Cytochrome P450 (CYP) Enzyme Inhibitors (e.g., CYP3A4 inhibitors)
Co-administration of vardenafil with inhibitors of CYP3A4 can lead to substantial changes in the pharmacokinetic parameters of both the parent drug and its N-desethyl metabolite. Inhibition of this key metabolic pathway reduces the conversion of vardenafil to N-Desethyl Vardenafil, resulting in higher plasma concentrations of vardenafil and lower plasma concentrations of the metabolite.
Detailed Research Findings:
Clinical studies have demonstrated the significant impact of potent and moderate CYP3A4 inhibitors on the pharmacokinetics of vardenafil.
Ketoconazole (B1673606): A potent CYP3A4 inhibitor, when administered with vardenafil, has been shown to cause a marked increase in the systemic exposure of vardenafil. One study revealed that 200 mg of ketoconazole taken once daily with 5 mg of vardenafil resulted in a 10-fold increase in the area under the plasma concentration-time curve (AUC) and a 4-fold increase in the maximum plasma concentration (Cmax) of vardenafil nih.gov. This is a direct consequence of the inhibition of vardenafil's metabolism. While specific quantitative data on the reduction of N-Desethyl Vardenafil is not detailed in the available literature, it is established that the concentration of this metabolite decreases under these conditions.
Ritonavir (B1064): Another potent CYP3A4 inhibitor, ritonavir, exhibits a profound effect on vardenafil's pharmacokinetics. Co-administration of 600 mg of ritonavir twice daily with a 5 mg dose of vardenafil led to a 49-fold increase in vardenafil's AUC and a 13-fold increase in its Cmax nih.gov. This substantial interaction is due to the potent inhibition of hepatic metabolism of vardenafil by ritonavir nih.gov. The significant elevation in parent drug levels is accompanied by a decrease in the formation, and thus the plasma concentration, of N-Desethyl Vardenafil.
Erythromycin (B1671065): As a moderate CYP3A4 inhibitor, erythromycin also alters the pharmacokinetics of vardenafil. When 500 mg of erythromycin was administered three times a day with 5 mg of vardenafil, it produced a 4-fold increase in vardenafil's AUC and a 3-fold increase in its Cmax. This interaction underscores the sensitivity of vardenafil's metabolic pathway to even moderate inhibition.
The consistent finding across these interaction studies is that by inhibiting the primary metabolic pathway of vardenafil, the formation of N-Desethyl Vardenafil is consequently reduced. This leads to a pharmacokinetic profile characterized by elevated levels of the parent compound and diminished levels of its major active metabolite.
Pharmacokinetic Interaction Data with CYP3A4 Inhibitors
| CYP3A4 Inhibitor | Effect on Vardenafil Cmax | Effect on Vardenafil AUC | Effect on N-Desethyl Vardenafil (M1) Concentration |
|---|---|---|---|
| Ketoconazole (200 mg) | 4-fold increase nih.gov | 10-fold increase nih.gov | Decreased |
| Ritonavir (600 mg b.i.d.) | 13-fold increase nih.gov | 49-fold increase nih.gov | Decreased |
| Erythromycin (500 mg t.i.d.) | 3-fold increase | 4-fold increase | Decreased |
Analytical Chemistry and Bioanalytical Methodologies for N Desethyl Vardenafil
Qualitative and Quantitative Analysis in Biological Matrices
The analysis of N-Desethyl Vardenafil (B611638) in biological fluids and tissues requires robust methods capable of isolating the analyte from endogenous interferences and accurately measuring its concentration.
Human plasma is a common matrix for the quantification of drugs and their metabolites to understand their pharmacokinetic profiles. Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established for the determination of Vardenafil and, by extension, its metabolites like N-Desethyl Vardenafil.
For instance, a high-performance liquid chromatography method coupled with liquid-liquid-liquid microextraction has been developed for the simultaneous determination of Vardenafil in human plasma, achieving a limit of detection of 0.5 µg/L nih.gov. Another sensitive HPLC-MS/MS assay demonstrated linearity over a concentration range of 0.2-100 ng/mL for Vardenafil, with a lower limit of quantitation of 0.2 ng/mL nih.gov. Furthermore, a bioanalytical LC/MS/MS method for Vardenafil quantification in human plasma reported a limit of quantitation of 0.05 ng/ml saudijournals.com. While these studies focus on the parent drug, the methodologies are often adaptable for its metabolites.
Table 1: HPLC and LC-MS/MS Methods for Detection in Human Plasma
| Analytical Technique | Extraction Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC with LLL-microextraction | Liquid-liquid-liquid microextraction | LOD: 0.5 µg/L (for Vardenafil) | 5 µg/L to 1.0 mg/L | nih.gov |
| HPLC-MS/MS | Single solvent extraction | LOQ: 0.2 ng/mL (for Vardenafil) | 0.2-100 ng/mL | nih.gov |
| LC/MS/MS | Not specified | LOQ: 0.05 ng/ml (for Vardenafil) | 0.05 to 40 ng/ml | saudijournals.com |
| LC/MS/MS | Protein precipitation | LOD: 0.2 ng/mL, LOQ: 0.5 ng/mL (for Vardenafil) | 0.5–60 ng/mL | nih.gov |
Urine is another important biological matrix for detecting drug metabolites, often providing a longer detection window. Gas chromatography/mass spectrometry (GC/MS) has been employed for the determination of Vardenafil and its metabolites in human urine. nih.govresearchgate.net This method typically involves a liquid/liquid extraction followed by derivatization to make the compounds suitable for GC analysis nih.govresearchgate.net.
A more recent approach utilizes liquid chromatography coupled with quadrupole-time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) for the simultaneous determination of several phosphodiesterase-5 inhibitors and their metabolites in urine. This method offers high sensitivity and accuracy, with low detection limits reported in the range of 1.63-9.81 ng/g. nih.gov
Table 2: Methods for Detection in Urine Samples
| Analytical Technique | Extraction Method | Key Findings | Reference |
| GC/MS | Liquid/liquid extraction and derivatization | Characterization of main urinary metabolites. | nih.govresearchgate.net |
| LC-QTOF-MS/MS | Not specified | LODs in the range of 1.63-9.81 ng/g. | nih.gov |
In forensic investigations, the analysis of post-mortem tissues is essential to determine the presence and concentration of drugs. A liquid chromatography/mass spectrometry (LC/MS) method has been developed for the identification and quantification of Vardenafil in postmortem biological specimens. This procedure uses a solid-phase extraction for sample clean-up and an ion trap mass spectrometer for detection. The method demonstrated high recovery rates (94-97%) and a limit of detection of 0.19 ng/mL for Vardenafil. bts.govwestminster.ac.uk While this method was developed for Vardenafil, its principles are applicable to its metabolites.
Chromatographic Techniques
Chromatography is the cornerstone of analytical methods for N-Desethyl Vardenafil, providing the necessary separation from other compounds in the biological matrix.
HPLC is a widely used technique for the analysis of Vardenafil and its metabolites. Various HPLC methods have been developed, often utilizing a C18 column for reversed-phase separation.
One method for the determination of Vardenafil in bulk and tablet dosage forms used a Kromasil® C18 column with a mobile phase of methanol (B129727) and potassium hydrogen phosphate (B84403) buffer, with detection at 268 nm. The retention time for Vardenafil was 2.31 minutes. ajprr.com Another RP-HPLC method for Vardenafil hydrochloride trihydrate used a C18 column with a mobile phase of 0.1% orthophosphoric acid and acetonitrile (B52724), with UV detection at 247 nm, achieving a retention time of 2.53 minutes ijper.org.
Table 3: HPLC Method Parameters for Vardenafil Analysis
| Column | Mobile Phase | Detection Wavelength | Retention Time | Reference |
| Kromasil® C18 (5µm, 250mm×4.6mm) | 30:70 Methanol: Potassium Hydrogen Phosphate (20 mM) | 268 nm | 2.31 min | ajprr.com |
| C18 | 80:20 0.1% Orthophosphoric acid: Acetonitrile | 247 nm | 2.53 min | ijper.org |
| HypersilTM C18 (150 mm × 4.6 mm, 5µm) | 57:43 Acetonitrile:10% TEA solution (pH 5.5) | 250 nm | Not specified | mdpi.com |
LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for bioanalytical studies. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Several LC-MS/MS methods have been validated for the quantification of Vardenafil in human plasma. One such method utilized an electrospray ion source and a triple quadrupole mass spectrometer operating in positive ionization mode. The mass transitions monitored were m/z 489.3 → 312.2 for Vardenafil. nih.gov Another LC/MS/MS method for Vardenafil in rabbit plasma used mass transitions of m/z 489 → 151. nih.gov These methods are characterized by their low limits of detection and high precision and accuracy.
Table 4: LC-MS/MS Method Parameters for Vardenafil Analysis
| Ion Source | Mass Spectrometer | Monitored Mass Transitions (m/z) | Key Features | Reference |
| Electrospray | 4000 QTrap triple quadrupole | 489.3 → 312.2 | Linear range: 0.2-100 ng/mL | nih.gov |
| Not specified | Not specified | 489 → 151 | LOD: 0.2 ng/mL | nih.gov |
| Atmospheric pressure chemical ionization | Ion trap | Not specified | LOD: 0.19 ng/mL | bts.govwestminster.ac.uk |
Electrochemical Detection Methods
Electrochemical methods offer a compelling alternative to traditional chromatographic and spectroscopic techniques for the determination of electroactive species like N-Desethyl Vardenafil. These methods are often characterized by their high sensitivity, rapid response, and cost-effectiveness.
Utilization of Boron-Doped Diamond Electrodes (BDD)
A significant advancement in the electrochemical analysis of N-Desethyl Vardenafil has been the application of boron-doped diamond (BDD) electrodes. BDD electrodes are renowned for their wide potential window, low background current, and remarkable resistance to fouling, making them particularly suitable for complex biological samples.
A high-performance liquid chromatographic (HPLC) method coupled with amperometric detection using a BDD electrode has been successfully developed for the simultaneous determination of vardenafil and its main metabolite, N-Desethyl Vardenafil, in human plasma. In this method, the BDD electrode operates at a working potential of +1520 mV (versus a palladium/hydrogen reference electrode), enabling the sensitive detection of the target analyte. The mobile phase, consisting of a mixture of 20mM sodium dihydrogen phosphate with 40 mM sodium perchlorate (B79767) and acetonitrile (70:30, v/v) at a pH of 3.5, facilitates the complete separation of N-Desethyl Vardenafil and other related compounds within a 12-minute run time nih.gov.
The inherent properties of BDD electrodes, such as their electrochemical stability and fast electron transfer kinetics, contribute to the high sensitivity and reproducibility of the assay ankara.edu.tr. The wide potential window of BDD electrodes is particularly advantageous as it allows for the oxidation of N-Desethyl Vardenafil at a potential where interference from endogenous plasma components is minimized ankara.edu.tr.
Method Validation Parameters
The reliability and accuracy of any analytical method are established through a rigorous validation process. For the determination of N-Desethyl Vardenafil, key validation parameters include linearity, limits of detection and quantification, and accuracy and precision.
Linearity and Calibration Curve Establishment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the HPLC method with BDD electrode detection, the calibration curve for N-Desethyl Vardenafil demonstrated excellent linearity over a concentration range of 10 to 400 ng/mL in human plasma nih.gov. The establishment of a linear relationship is crucial for the accurate quantification of the metabolite in unknown samples.
The following table summarizes the linearity data for the determination of N-Desethyl Vardenafil using HPLC with BDD electrochemical detection:
| Analyte | Concentration Range (ng/mL) |
| N-Desethyl Vardenafil | 10 - 400 |
Data sourced from Havlíková et al. (2011) nih.gov
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For the electrochemical detection of N-Desethyl Vardenafil using a BDD electrode, the reported LOD and LOQ are indicative of a highly sensitive method suitable for pharmacokinetic studies where low concentrations of the metabolite are expected nih.gov.
The table below presents the LOD and LOQ values for N-Desethyl Vardenafil:
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 2 - 4 |
| Limit of Quantification (LOQ) | 7.0 - 13.4 |
Data range for studied analytes including N-Desethyl Vardenafil, as reported by Havlíková et al. (2011) nih.gov
Accuracy and Precision Assessments
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These parameters are typically assessed through intra-day (repeatability) and inter-day (intermediate precision) studies.
While specific accuracy and precision data for the electrochemical detection of N-Desethyl Vardenafil using BDD electrodes are not extensively detailed in the readily available literature, studies on the parent compound, vardenafil, using other analytical techniques provide a framework for the expected performance. For instance, a validated LC-MS/MS method for vardenafil in rabbit plasma demonstrated intra-assay precision with a relative standard deviation (RSD) ranging from 1.17% to 9.17% and inter-assay precision from 1.31% to 5.86%. The accuracy was reported to be within 89.3%–105.3% for intra-assay and 94%–102% for inter-assay measurements nih.gov. It is anticipated that a validated electrochemical method for N-Desethyl Vardenafil would exhibit similarly high levels of accuracy and precision. Recovery studies, which determine the extraction efficiency of an analytical method, are also a crucial component of accuracy assessment.
Sample Preparation Strategies
The effective preparation of biological samples is a critical step to remove interfering substances and concentrate the analyte of interest prior to analysis. For the determination of N-Desethyl Vardenafil in biological matrices such as plasma, various extraction techniques can be employed.
A commonly utilized method for the extraction of N-Desethyl Vardenafil from human plasma is liquid-liquid extraction (LLE) . This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. A specific application of LLE for N-Desethyl Vardenafil involves extraction with tert-butyl methyl ether nih.gov. Other LLE protocols for the parent drug, vardenafil, have utilized a mixture of diethyl ether and dichloromethane (B109758) saudijournals.com. LLE is favored for its simplicity and efficiency in providing a clean extract.
Another powerful technique for sample clean-up and pre-concentration is solid-phase extraction (SPE) . SPE utilizes a solid sorbent material packed in a cartridge to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. While specific SPE protocols for N-Desethyl Vardenafil are not detailed in the provided context, SPE methods have been widely applied for the extraction of drugs and their metabolites from various biological fluids, including urine nih.govresearchgate.net. The choice of sorbent material is critical and depends on the physicochemical properties of N-Desethyl Vardenafil.
For the analysis of vardenafil in biological fluids, a simple protein precipitation method using ice-cold acetonitrile has also been reported, which could potentially be adapted for its N-desethyl metabolite nih.gov. This method is rapid but may be less effective at removing all interfering substances compared to LLE or SPE.
The selection of an appropriate sample preparation strategy is crucial for ensuring the accuracy, sensitivity, and robustness of the analytical method for N-Desethyl Vardenafil.
Extraction Techniques (e.g., Solid-Phase Extraction)
The accurate quantification of N-Desethyl Vardenafil in biological matrices is predicated on efficient extraction from complex samples such as plasma, serum, or urine. Various techniques are employed to isolate the analyte from interfering substances before instrumental analysis. The choice of method depends on factors like the required sensitivity, sample volume, and throughput.
Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases. For N-Desethyl Vardenafil and its parent compound, a common approach involves adding an organic solvent (e.g., a diethyl ether/dichloromethane mixture) to the biological sample after pH adjustment. saudijournals.com The analytes, being more soluble in the organic phase, are separated from the aqueous matrix. The organic layer is then evaporated and the residue is reconstituted in a suitable solvent for chromatographic injection. saudijournals.com Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors with minimal solvent consumption. nih.govnih.gov
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. nih.gov The process involves passing the liquid sample through a cartridge containing a solid sorbent. nih.gov The analyte and its metabolites are retained on the sorbent while impurities are washed away. A different solvent is then used to elute the retained analytes for analysis. nih.gov For compounds like N-Desethyl Vardenafil, reversed-phase SPE cartridges (e.g., C18) are commonly used. This technique is valued for providing cleaner extracts compared to LLE and protein precipitation, which can be crucial for sensitive LC-MS/MS analysis. nih.govscielo.br
Protein Precipitation: This is one of the simplest and fastest methods for sample preparation, particularly for plasma or serum samples. nih.gov It involves adding a substance, typically a water-miscible organic solvent like ice-cold acetonitrile, to the plasma sample. nih.gov The solvent denatures and precipitates the abundant proteins, which are then removed by centrifugation. The resulting supernatant, containing N-Desethyl Vardenafil, can be directly injected into the analytical system or further processed. nih.gov While rapid, this method may result in less clean extracts, potentially leading to matrix effects in the analytical instrument. nih.gov
Application in Pharmacokinetic and Toxicological Studies
N-Desethyl Vardenafil is formed through the desethylation of vardenafil's piperazine (B1678402) moiety, a metabolic process primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. researchgate.netcaymanchem.com Although it is a metabolite, it exhibits a phosphodiesterase selectivity profile similar to vardenafil and retains significant inhibitory potency for PDE5, approximately 28% of the parent compound's activity in vitro. drugbank.com
Pharmacokinetic studies have shown that N-Desethyl Vardenafil has an elimination half-life of approximately 4-5 hours, which is similar to that of vardenafil. researchgate.netdrugbank.com Bioanalytical methods are therefore developed to simultaneously quantify both vardenafil and N-Desethyl Vardenafil in biological samples collected over time following drug administration. researchgate.net These studies provide key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). researchgate.net This data is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of vardenafil and for assessing bioequivalence between different formulations. saudijournals.comnih.gov
Below is a table summarizing representative pharmacokinetic parameters for N-Desethyl Vardenafil following a single oral administration of vardenafil.
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Cmax | 4.0 ± 1.2 | ng/mL |
| Tmax | 1.0 ± 0.5 | h |
| AUCt | 15.4 ± 4.5 | ng·h/mL |
| t1/2 | 4.2 ± 0.8 | h |
Data derived from pharmacokinetic studies of vardenafil and its metabolite. researchgate.net
Role of Stable Isotope Labeled Standards in Research
In modern bioanalytical chemistry, particularly in quantitative mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision. nih.govmdpi.com A SIL internal standard is a version of the analyte—in this case, N-Desethyl Vardenafil—in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov
The fundamental advantage of a SIL internal standard is that it is chemically identical to the analyte and therefore exhibits nearly the same behavior during all stages of sample preparation and analysis, including extraction, chromatography, and ionization in the mass spectrometer. researchgate.net However, because of the mass difference, the mass spectrometer can distinguish it from the unlabeled analyte.
The primary roles of SIL standards in the research of N-Desethyl Vardenafil include:
Correction for Extraction Variability: During extraction procedures like LLE or SPE, the recovery of the analyte can vary between samples. A SIL standard, added to the sample at the very beginning of the workflow, experiences the same losses as the analyte. By measuring the ratio of the analyte to the SIL standard, any variability in recovery is effectively cancelled out. researchgate.net
Compensation for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer source, either suppressing or enhancing the signal. This phenomenon, known as the matrix effect, is a significant source of error. Since the SIL standard co-elutes with the analyte and is affected by the matrix in the same way, it provides a reliable means to correct for these variations, ensuring accurate quantification. researchgate.net
For the quantitative analysis of N-Desethyl Vardenafil in biological fluids, an ideal internal standard would be N-Desethyl Vardenafil labeled with several deuterium or ¹³C atoms. This approach ensures that the standard's signal is directly proportional to that of the analyte, irrespective of inter-sample variations, leading to highly reliable and robust data. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| N-Desethyl Vardenafil |
| Vardenafil |
| Sildenafil |
| Tadalafil |
| Udenafil |
In Vitro and in Vivo Pharmacological Investigations of N Desethyl Vardenafil
Enzyme Inhibition Kinetics Studies
Assessment of IC50 Values for PDE5
In vitro studies have determined that N-Desethyl Vardenafil (B611638) (also known as the M1 metabolite) is a potent inhibitor of the PDE5 enzyme, though its activity is less pronounced than that of the parent compound, Vardenafil. drugbank.comnih.gov Research indicates that N-Desethyl Vardenafil's inhibitory potency for PDE5 is approximately 28% of that of Vardenafil, or about four times less potent. drugbank.comnih.gov Given that Vardenafil has a reported IC50 value of approximately 0.7 nM for PDE5, the IC50 for N-Desethyl Vardenafil can be estimated to be in the range of 2.5 to 2.8 nM. nih.gov Despite this lower potency, it contributes to about 7% of the total efficacy observed after the administration of Vardenafil. nih.gov
Comparative Pharmacological Studies
Activity Profile Versus Vardenafil and Other PDE5 Inhibitors (e.g., Sildenafil, Tadalafil)
The primary mechanism of action for this class of compounds is the selective inhibition of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). nih.govnih.gov The potency and selectivity of this inhibition are key determinants of a compound's activity profile.
In Vitro Inhibitory Potency against PDE5
N-Desethyl Vardenafil exhibits a notable, albeit reduced, inhibitory potency against PDE5 compared to its parent compound. Research findings indicate that N-Desethyl Vardenafil has an in vitro inhibitory potency for PDE5 that is 28% of that of Vardenafil. nih.govfda.govdrugbank.com Other studies describe it as a four-fold less potent inhibitor of PDE5 than Vardenafil. ersnet.orgnih.gov Considering the high potency of Vardenafil, which has a median inhibitory concentration (IC50) of approximately 0.7 nM, the calculated IC50 for N-Desethyl Vardenafil is around 2.5-2.8 nM. nih.govdrugbank.com This still represents a potent inhibition of the PDE5 enzyme.
| Compound | Reported IC50 (nM) for PDE5 |
|---|---|
| N-Desethyl Vardenafil | ~2.5 nM (Calculated) |
| Vardenafil | 0.7 nM nih.govdrugbank.com |
| Sildenafil | 6.6 nM nih.govdrugbank.com |
| Tadalafil | 1-7 nM ersnet.org |
Phosphodiesterase Selectivity Profile
Selectivity is a critical aspect of the pharmacological profile, indicating a compound's affinity for the target enzyme (PDE5) relative to other PDE isoforms. N-Desethyl Vardenafil has been shown to have a phosphodiesterase selectivity profile that is similar to that of Vardenafil. nih.govfda.govdrugbank.com
Vardenafil itself is highly selective for PDE5. Compared to Sildenafil, Vardenafil demonstrates greater selectivity over PDE1 and PDE6. nih.govdrugbank.com For instance, Vardenafil is approximately 257 times more selective for PDE5 than for PDE1, whereas Sildenafil is about 60 times more selective. nih.govdrugbank.com Regarding PDE6, an enzyme found in the retina, Vardenafil's selectivity is about 16-fold over PDE5, while Sildenafil's is about 7.4-fold. nih.govdrugbank.com Tadalafil is noted for being structurally different and highly selective for PDE5, particularly over PDE6 and PDE1. nih.govnih.gov Given that N-Desethyl Vardenafil mirrors the selectivity of its parent compound, it maintains a favorable selectivity profile for PDE5 inhibition.
| Compound | Selectivity for PDE1 vs. PDE5 | Selectivity for PDE6 vs. PDE5 |
|---|---|---|
| Vardenafil | ~257-fold nih.govdrugbank.com | ~16-fold nih.govdrugbank.com |
| Sildenafil | ~60-fold nih.govdrugbank.com | ~7.4-fold nih.govdrugbank.com |
Role of N Desethyl Vardenafil As an Impurity and Reference Standard
Significance in Pharmaceutical Impurity Profiling
Pharmaceutical impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance and drug product. This process is vital for ensuring that the levels of these impurities are within acceptable, safe limits as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.neteuropa.eu
The significance of N-Desethyl Vardenafil (B611638) in the impurity profile of Vardenafil stems from its origin as both a metabolite and a potential byproduct of the manufacturing process. lgcstandards.comnih.gov Regulatory guidelines, such as the ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, necessitate the reporting, identification, and qualification of impurities. fda.govfda.gov
Key aspects of its significance include:
Safety and Efficacy: The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the active pharmaceutical ingredient (API). Therefore, thorough characterization and control of impurities like N-Desethyl Vardenafil are mandatory.
Process Control: The level of N-Desethyl Vardenafil can serve as an indicator of the consistency and control of the Vardenafil manufacturing process. Deviations in impurity levels may signal issues with synthesis or storage conditions.
Regulatory Compliance: Pharmaceutical manufacturers must provide a comprehensive impurity profile to regulatory authorities as part of the drug approval process. fda.gov This includes listing identified and unidentified impurities and providing a rationale for their proposed acceptance criteria in the final product specification. fda.gov
The table below summarizes the key identification details for N-Desethyl Vardenafil.
| Identifier | Value |
| Compound Name | N-Desethyl Vardenafil |
| CAS Number | 448184-46-1 |
| Molecular Formula | C21H28N6O4S |
| Molecular Weight | 460.55 g/mol |
| Type | Impurity, Metabolite |
Characterization of N-Desethyl-N-methyl Vardenafil as a Related Impurity
Besides N-Desethyl Vardenafil, other related substances can be present in the Vardenafil impurity profile. One such compound is N-Desethyl-N-methyl Vardenafil. simzel.com This compound is structurally similar to both Vardenafil and N-Desethyl Vardenafil.
The characterization of such related impurities is essential for a complete understanding of the Vardenafil impurity profile. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the structure of these impurities. nih.gov Like N-Desethyl Vardenafil, N-Desethyl-N-methyl Vardenafil is also synthesized and made available as a reference standard for use in analytical testing. simzel.com Its control is governed by the same regulatory principles for impurities in new drug substances. fda.gov
The table below provides details for N-Desethyl-N-methyl Vardenafil.
| Identifier | Value |
| Compound Name | N-Desethyl-N-methyl Vardenafil |
| Synonym | Vardenafil Desmethyl Impurity |
| CAS Number | 224785-87-9 |
| Molecular Formula | C22H30N6O4S |
| Molecular Weight | 474.58 g/mol |
| Type | Impurity |
Conclusion and Future Research Directions
Summary of Current Understanding of N-Desethyl Vardenafil's Role
N-Desethyl Vardenafil (B611638) is formed in the liver through the desethylation of vardenafil at its piperazine (B1678402) moiety. This metabolic process is primarily mediated by the cytochrome P450 enzymes CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. drugbank.comnih.govresearchgate.net
Pharmacokinetically, N-Desethyl Vardenafil is a significant circulating compound following the administration of vardenafil. Its plasma concentration reaches approximately 26% of that of the parent drug. drugbank.comresearchgate.net Both vardenafil and N-Desethyl Vardenafil share a similar terminal half-life of about 4 to 5 hours. drugbank.comresearchgate.netresearchgate.net
From a pharmacodynamic perspective, N-Desethyl Vardenafil exhibits a phosphodiesterase selectivity profile that is similar to vardenafil, meaning it also primarily targets PDE5. drugbank.comresearchgate.net However, its in vitro inhibitory potency against PDE5 is about 28% of that of vardenafil. drugbank.comresearchgate.net Consequently, it is estimated that N-Desethyl Vardenafil contributes to approximately 7% of the total pharmacological activity of vardenafil. nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Metabolic Origin | Desethylation of vardenafil | drugbank.comnih.govresearchgate.net |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP3A5, CYP2C isoforms | drugbank.comnih.govresearchgate.net |
| Plasma Concentration (vs. Vardenafil) | ~26% | drugbank.comresearchgate.net |
| Terminal Half-Life | 4-5 hours | drugbank.comresearchgate.netresearchgate.net |
| In Vitro PDE5 Inhibitory Potency (vs. Vardenafil) | 28% | drugbank.comresearchgate.net |
| Contribution to Total Pharmacological Activity | ~7% | nih.govresearchgate.net |
Identified Research Gaps in Understanding N-Desethyl Vardenafil
Despite the foundational knowledge about N-Desethyl Vardenafil, several significant gaps in the scientific literature hinder a complete understanding of its pharmacological profile.
Comprehensive Selectivity Profile: While its PDE5 selectivity is noted to be similar to vardenafil, a detailed characterization of its inhibitory activity against a broad panel of other phosphodiesterase isoforms is not extensively documented. Such information would be crucial to determine if N-Desethyl Vardenafil has a different off-target effect profile compared to vardenafil.
Further Metabolic Fate: The metabolic pathway of vardenafil to N-Desethyl Vardenafil is well-established. However, the subsequent metabolism and clearance of N-Desethyl Vardenafil itself are not thoroughly elucidated in publicly available research. Understanding its complete metabolic cascade is essential for a full pharmacokinetic model.
Potential for Unique Drug-Drug Interactions: Drug-drug interaction studies have predominantly focused on vardenafil and its metabolism by CYP3A4. The potential for N-Desethyl Vardenafil to be a substrate, inhibitor, or inducer of other metabolizing enzymes or drug transporters has not been specifically investigated. This leaves a gap in predicting potential interactions that might be unique to the metabolite.
Potential Avenues for Future Academic and Preclinical Investigations
Addressing the identified research gaps requires a focused effort in both academic and preclinical settings. The following are potential avenues for future investigation:
Isolation and Preclinical Efficacy and Safety Studies: The chemical synthesis of pure N-Desethyl Vardenafil would enable a range of preclinical studies. In animal models, its independent effects on erectile function, hemodynamics, and potential off-target tissues could be assessed. This would provide direct evidence of its in vivo contribution to the therapeutic and potential adverse effects of vardenafil.
Broad-Spectrum Phosphodiesterase Inhibition Profiling: A comprehensive in vitro screening of N-Desethyl Vardenafil against all known human PDE isoforms would provide a detailed selectivity profile. This could reveal any clinically relevant inhibitory activity beyond PDE5 and inform its potential for off-target effects.
Metabolite Identification and Profiling Studies: In vitro studies using human liver microsomes and other relevant enzyme systems could be employed to identify the downstream metabolites of N-Desethyl Vardenafil. This would clarify its complete metabolic pathway and contribute to a more accurate understanding of its clearance.
In Vitro Drug Interaction Studies: Investigating the interaction of N-Desethyl Vardenafil with key drug-metabolizing enzymes (e.g., various CYP450 isoforms) and drug transporters (e.g., P-glycoprotein, OATP) would help to determine its potential for drug-drug interactions, independent of vardenafil.
By pursuing these research directions, a more complete and nuanced understanding of N-Desethyl Vardenafil's role in the clinical pharmacology of vardenafil can be achieved. This knowledge will not only enhance our understanding of vardenafil but also contribute to the broader field of drug metabolism and metabolite activity.
Q & A
Q. What analytical methods are validated for detecting and quantifying N-Desethyl Vardenafil in biological matrices?
N-Desethyl Vardenafil, a major metabolite of Vardenafil, can be quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Method validation should follow parameters such as specificity, precision, accuracy, linearity, and limit of quantification (LOQ). For instance, the Box-Behnken experimental design (15 tests with three central points) optimizes chromatographic conditions, ensuring retention time reproducibility and spectral data consistency . Metabolite-specific validation should include comparisons with reference standards to confirm structural identity, as demonstrated in studies on Vardenafil and its analogs .
Q. What metabolic pathways and enzymes are involved in the formation of N-Desethyl Vardenafil?
N-Desethyl Vardenafil is produced via cytochrome P450 (CYP)-mediated N-deethylation of Vardenafil, primarily through CYP3A4 isoforms. In vitro hepatocyte or microsomal assays are used to identify metabolic pathways, with incubation conditions (e.g., NADPH supplementation, incubation time) optimized to quantify metabolite formation rates. Pharmacokinetic studies using radiolabeled Vardenafil in animal models can further elucidate hepatic and extrahepatic contributions to metabolism .
Q. How does the pharmacological activity of N-Desethyl Vardenafil compare to its parent compound?
While Vardenafil is a potent PDE5 inhibitor, N-Desethyl Vardenafil retains partial activity but with reduced potency. In vitro assays measuring PDE5 inhibition (e.g., fluorescence polarization or radiometric methods) show dose-response curves for both compounds. For example, Vardenafil’s IC50 for PDE5 is ~0.7 nM, whereas N-Desethyl Vardenafil may exhibit an IC50 in the low nanomolar range, requiring adjustments in experimental dosing for comparative studies .
Advanced Research Questions
Q. What experimental models are suitable for studying N-Desethyl Vardenafil’s role in reversing ABCB1/P-glycoprotein-mediated multidrug resistance (MDR)?
ABCB1-overexpressing cell lines (e.g., KB-C2 or MDR19-HEK293) are used to assess N-Desethyl Vardenafil’s inhibitory effects. Key assays include:
- Cytotoxicity reversal : Co-administration with chemotherapeutic substrates (e.g., paclitaxel) to measure IC50 shifts.
- ATPase activity : Measurement of ATP hydrolysis stimulation to confirm direct interaction with ABCB1.
- Intracellular accumulation : Radiolabeled [³H]-paclitaxel retention assays quantify efflux inhibition . Comparative studies with Vardenafil should control for metabolite-specific pharmacokinetics, as N-Desethyl Vardenafil may exhibit altered binding kinetics due to structural modifications .
Q. How can clinical trial designs be adapted to evaluate N-Desethyl Vardenafil’s contributions to therapeutic outcomes in PDE5 inhibitor-resistant populations?
A double-blind, randomized controlled trial (RCT) with a two-phase design is recommended:
- Phase 1 : Patients receive Vardenafil monotherapy (e.g., 20 mg/day) for 4 weeks to identify non-responders.
- Phase 2 : Non-responders are randomized to receive N-Desethyl Vardenafil (dose-adjusted for potency), combination therapy, or placebo for 4 weeks. Primary endpoints include IIEF-EF scores and nocturnal tumescence metrics, with pharmacokinetic sampling to correlate metabolite levels with efficacy .
Q. What molecular dynamics (MD) approaches can elucidate structural differences between Vardenafil and N-Desethyl Vardenafil in PDE5 binding?
Comparative MD simulations (e.g., using GROMACS or AMBER) should focus on:
- Binding pocket interactions : Analyze hydrogen bonding and hydrophobic contacts between the deethylated moiety and PDE5 residues (e.g., Gln817, Tyr612).
- Free energy calculations : Use MM-PBSA or MM-GBSA to quantify binding affinity differences. Structural data from X-ray crystallography of PDE5-ligand complexes can validate simulation results .
Methodological Notes
- Contradictions in Evidence : While Vardenafil’s ABCB1 inhibition is well-documented , N-Desethyl Vardenafil’s transporter interactions remain underexplored. Prioritize in vitro models over animal studies for initial mechanistic validation.
- Data Gaps : Limited literature exists on N-Desethyl Vardenafil’s off-target effects (e.g., PDE11 inhibition). High-throughput screening panels are recommended for comprehensive selectivity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
